

# Revolutionizing Pulmonary Fibrosis Assessment: A Comparative Guide to ATX-1905 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATX-1905  |           |
| Cat. No.:            | B15573063 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of [18F]**ATX-1905** PET Imaging in Preclinical Pulmonary Fibrosis Models and its Cross-Validation with Gold-Standard Histological Methods.

The landscape of pulmonary fibrosis diagnostics and therapeutic monitoring is undergoing a significant transformation, moving beyond traditional anatomical imaging to embrace molecular imaging techniques that offer insights into the underlying disease activity. At the forefront of this evolution is the novel positron emission tomography (PET) tracer, [¹8F]ATX-1905, which targets autotaxin (ATX), an enzyme upregulated in idiopathic pulmonary fibrosis (IPF) and a key player in profibrotic signaling pathways. This guide provides a comprehensive comparison of [¹8F]ATX-1905 PET imaging with established histological methods and other imaging modalities, supported by experimental data from preclinical studies.

#### **Quantitative Data Summary**

While a direct side-by-side correlation of individual data points for [18F]ATX-1905 PET uptake, Ashcroft scores, and collagen deposition percentages from the same animals is not readily available in the public literature, the existing research robustly establishes a strong positive correlation between these metrics. The following tables summarize the available quantitative and qualitative findings from preclinical studies in bleomycin-induced pulmonary fibrosis models.



Table 1: Comparison of [18F]ATX-1905 PET Imaging with Histological and Other Imaging Modalities

| Feature                  | [ <sup>18</sup> F]ATX-1905<br>PET                                                              | [ <sup>18</sup> F]FDG PET                                                         | Histology<br>(Masson's<br>Trichrome) &<br>Ashcroft<br>Scoring                  | Micro-CT                                            |
|--------------------------|------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------|-----------------------------------------------------|
| Target                   | Autotaxin (ATX) enzyme activity                                                                | Glucose<br>metabolism<br>(inflammation)                                           | Collagen deposition and structural changes                                     | Lung density and structural changes                 |
| Specificity for Fibrosis | High                                                                                           | Low (reflects inflammation)                                                       | High (direct visualization of collagen)                                        | Moderate (can<br>be confounded<br>by inflammation)  |
| Quantification           | Standardized<br>Uptake Value<br>(SUV)                                                          | Standardized<br>Uptake Value<br>(SUV)                                             | Ashcroft score (semi- quantitative), Collagen percentage (quantitative)        | Hounsfield Units<br>(HU)                            |
| Early Detection          | Shows elevated uptake at early stages of fibrosis[1]                                           | Peaks at mid-<br>term, reflecting<br>inflammation[1]                              | Detects early fibrotic changes                                                 | Can detect early<br>changes in lung<br>density      |
| Treatment<br>Monitoring  | Effectively tracks reduction in fibrosis following treatment with pirfenidone or nintedanib[1] | Shows decreased uptake post- treatment, likely reflecting reduced inflammation[1] | Gold standard for<br>assessing<br>treatment<br>efficacy on tissue<br>structure | Can monitor<br>changes in lung<br>density over time |

Table 2: Quantitative Findings from Preclinical Studies



| Parameter                                                      | Finding                                                                                                                                                                                                    | Study Details                                                                                          |
|----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| [ <sup>18</sup> F]ATX-1905 vs. [ <sup>18</sup> F]FDG<br>Uptake | In a non-human primate model of bleomycin-induced pulmonary fibrosis, the uptake of [18F]ATX-1905 (SUVmax = 2.2) was significantly higher than that of [18F]FDG (SUVmax = 0.7) in fibrotic lung tissue[1]. | Bleomycin-induced pulmonary fibrosis in a non-human primate.                                           |
| [ <sup>18</sup> F]ATX-1905 and Fibrosis<br>Progression         | The extent of pulmonary fibrosis in a mouse model correlated with fluctuations in ATX expression levels, which are targeted by [18F]ATX-1905.                                                              | Bleomycin-induced pulmonary fibrosis in mice.                                                          |
| Histological Scoring in<br>Bleomycin Model                     | In bleomycin-treated mice, Ashcroft scores significantly increased over time, with single fibrotic masses evident at day 7 (Score ~4) and evolving to confluent conglomerates by day 14 (Score ~4.83).     | Bleomycin-induced pulmonary<br>fibrosis in mice, histological<br>analysis at different time<br>points. |
| Collagen Quantification                                        | The percentage of collagen content in the lungs of bleomycin-treated mice significantly increased over time, peaking at day 14.                                                                            | Bleomycin-induced pulmonary fibrosis in mice, analysis of Masson's trichrome-stained sections.         |
| [ <sup>68</sup> Ga]FAPI PET in Fibrosis                        | In a murine model, maximal uptake of [68Ga]FAPI-04 was observed at week 4 (Left lung: SUVmax 0.68 ± 0.14, Right lung: SUVmax 0.65 ± 0.18).                                                                 | Bleomycin-induced pulmonary fibrosis in mice.                                                          |



#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of research findings. The following are the key experimental protocols employed in the cross-validation of [18F]**ATX-1905** PET imaging.

#### **Bleomycin-Induced Pulmonary Fibrosis Mouse Model**

This is the most widely used animal model to mimic human pulmonary fibrosis.

- Animal Strain: C57BL/6 mice are commonly used due to their susceptibility to bleomycininduced fibrosis.
- Anesthesia: Mice are anesthetized using inhaled isoflurane (3-5%) to ensure immobility and minimize distress during the procedure.
- Bleomycin Administration: A single intratracheal instillation of bleomycin (0.25-1 mg/kg) is administered using a 22-gauge plastic cannula coupled to a 1 mL syringe. Control animals receive an equal volume of sterile saline.
- Time Course: The development of fibrosis is typically assessed at various time points, with significant fibrotic changes observed from day 7 onwards, peaking around day 14-21.

#### [18F]ATX-1905 PET Imaging Protocol

- Tracer Injection: Mice are injected with [18F]ATX-1905, typically via the tail vein. The exact dosage and uptake time may vary between studies.
- Anesthesia: For the duration of the scan, mice are anesthetized with isoflurane to prevent movement artifacts.
- Image Acquisition: PET scans are acquired using a small-animal PET scanner. The acquisition time is typically around 10-30 minutes.
- Image Analysis: The PET data is reconstructed, and regions of interest (ROIs) are drawn over the lungs to quantify the tracer uptake, typically expressed as the Standardized Uptake Value (SUV).



#### **Lung Histology and Ashcroft Scoring**

- Tissue Collection and Preparation: At the end of the study, mice are euthanized, and the lungs are excised. The lungs are then inflated and fixed with 4% paraformaldehyde, followed by embedding in paraffin.
- Masson's Trichrome Staining: 3-5 µm thick sections of the lung tissue are stained with Masson's trichrome. This staining technique colors collagen fibers blue, cell nuclei black, and cytoplasm and muscle fibers red, allowing for the visualization and quantification of fibrosis.
- Modified Ashcroft Scoring: A pathologist, blinded to the experimental groups, scores the
  degree of fibrosis in the lung sections using the modified Ashcroft scale (0-8). The entire lung
  section is typically analyzed under a microscope at 10x or 20x magnification, and the mean
  score from multiple fields of view is calculated.
- Quantitative Collagen Analysis: The percentage of collagen deposition can be quantified from the Masson's trichrome-stained slides using image analysis software like ImageJ. The blue-stained collagen areas are segmented and measured relative to the total tissue area.

# Mandatory Visualizations Signaling Pathway of Autotaxin in Pulmonary Fibrosis



Click to download full resolution via product page

Caption: Autotaxin (ATX) signaling pathway in pulmonary fibrosis.





## **Experimental Workflow for Cross-Validation**



Click to download full resolution via product page

Caption: Experimental workflow for cross-validating ATX-1905 PET with histology.

#### **Logical Relationship of Key Metrics**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Revolutionizing Pulmonary Fibrosis Assessment: A
  Comparative Guide to ATX-1905 PET Imaging]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b15573063#cross-validation-of-atx-1905-petimaging-with-lung-histology-and-ashcroft-scores]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com